molecular formula C20H21ClN6O B2947045 C20H21ClN6O CAS No. 1396856-94-2

C20H21ClN6O

Cat. No. B2947045
CAS RN: 1396856-94-2
M. Wt: 396.88
InChI Key: WKCQLSDVNOGOBV-UHFFFAOYSA-N
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Description

The compound C20H21ClN6O is a complex organic molecule with a molecular weight of 396.9 g/mol . Its IUPAC name is 5-chloro-N-[2-(2-phenylethyl)pyrazol-3-yl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide . The compound is non-live and was first created on December 11, 2015 .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups . It includes a pyrrolidine ring, a pyrimidine ring, and a pyrazole ring . The compound also contains a chloro group and a carboxamide group . The exact 3D structure would require more detailed analysis or experimental data.


Physical And Chemical Properties Analysis

The compound has several computed properties . It has a molecular weight of 396.9 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . The exact mass and the monoisotopic mass are both 396.1465370 g/mol . The topological polar surface area is 75.9 A^2, and the compound has a heavy atom count of 28 . The compound is canonicalized .

Scientific Research Applications

  • Covalent Frameworks in Materials Science : C2N, a member of the CnNm family, is gaining interest in materials science due to its high polarity and good thermal and chemical stability. It's used in catalysis, environmental science, energy storage, and biotechnology. C2N's unique properties are complemented by its stable composition and ease of preparation from various precursors (Tian et al., 2020).

  • Catalysis and Chemical Transformation : The field of C1 catalysis, involving the transformation of simple carbon-containing compounds, has seen significant advancements. These transformations are crucial for creating high-value-added chemicals and clean fuels, with developments in catalyst systems and reaction processes (Bao et al., 2019).

  • Environmental Applications : The conversion of CO, CO2, and CH4 through metal-organic frameworks (MOFs) is significant for clean fuel production and energy sustainability. MOFs serve as promising catalysts or supports in transforming these C1 molecules into valuable chemicals, addressing the challenges of their inert nature and low reactivity (Cui et al., 2019).

  • Chemical Synthesis and Molecular Structure : The synthesis and molecular structure of various compounds, such as 5-amino-1,3,4-thiadiazol-2(3H)-one, have been explored, focusing on their crystallography and potential applications in various chemical processes (Kim & Kang, 2014).

  • Photocatalytic and Electrocatalytic Transformations : The photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds are key in producing valuable chemicals. This area focuses on the activation and C-C coupling of C1 molecules under mild conditions, offering insights for designing efficient catalysts for these transformations (Xie et al., 2020).

  • CO2 Utilization in Chemistry : The synthesis of cyclic carbonates from epoxides and CO2 is gaining attention as a method to use CO2 as a building block. Developments in catalysts for this reaction are crucial for scalable and environmentally friendly chemical production (Büttner et al., 2017).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. Generally, safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-26-18(8-11-22-26)20(28)23-14-9-12-27(13-10-14)19-7-6-17(24-25-19)15-4-2-3-5-16(15)21/h2-8,11,14H,9-10,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCQLSDVNOGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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